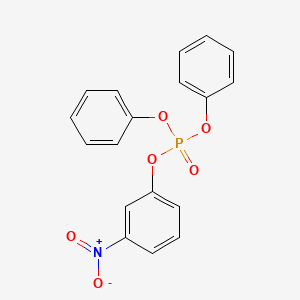
Copper, (2-nitrophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Copper, (2-nitrophenyl)- is a coordination compound where a copper ion is bonded to a 2-nitrophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Copper, (2-nitrophenyl)- can be synthesized through the reaction of 2-nitrophenyl derivatives with copper salts. One common method involves the use of 2-nitrophenyl dipyrromethane and copper acetate in a methanol solution . The reaction is typically carried out under ambient conditions, and the resulting complex is characterized using techniques such as Fourier transform infrared spectroscopy, UV–Vis diffuse reflectance spectroscopy, elemental analysis, and mass spectrometry.
Industrial Production Methods
While specific industrial production methods for Copper, (2-nitrophenyl)- are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification processes.
Análisis De Reacciones Químicas
Types of Reactions
Copper, (2-nitrophenyl)- undergoes various chemical reactions, including:
Oxidation: Copper(II) ions can oxidize other species, such as iodide ions, to molecular iodine.
Substitution: Copper, (2-nitrophenyl)- can participate in substitution reactions, where ligands around the copper ion are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving Copper, (2-nitrophenyl)- include hydrogen peroxide for oxidation reactions and hydrazine for reduction reactions. The conditions for these reactions typically involve ambient temperature and pressure, although specific conditions may vary depending on the desired outcome.
Major Products
The major products formed from reactions involving Copper, (2-nitrophenyl)- depend on the type of reaction. For example, oxidation reactions may produce molecular iodine, while reduction reactions can yield copper(I) complexes.
Aplicaciones Científicas De Investigación
Copper, (2-nitrophenyl)- has several scientific research applications:
Mecanismo De Acción
The mechanism by which Copper, (2-nitrophenyl)- exerts its effects involves the coordination of the copper ion with the nitrophenyl group. This coordination can influence the electronic properties of the compound, making it an effective catalyst or antimicrobial agent. The molecular targets and pathways involved include the interaction of the copper ion with biological molecules, leading to the disruption of cellular processes in microbes or cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
Copper(II) complexes with 2,2’-bipyridine and 1,10-phenanthroline: These compounds also exhibit cytotoxic properties and are being studied as potential antitumor agents.
Copper(II) nitrate: This compound is used in various chemical reactions and has different reactivity compared to Copper, (2-nitrophenyl)-.
Uniqueness
Copper, (2-nitrophenyl)- is unique due to the presence of the nitrophenyl group, which imparts specific electronic properties to the compound. This makes it particularly effective in catalytic and antimicrobial applications, distinguishing it from other copper complexes.
Propiedades
Número CAS |
61625-12-5 |
|---|---|
Fórmula molecular |
C6H4CuNO2 |
Peso molecular |
185.65 g/mol |
Nombre IUPAC |
copper(1+);nitrobenzene |
InChI |
InChI=1S/C6H4NO2.Cu/c8-7(9)6-4-2-1-3-5-6;/h1-4H;/q-1;+1 |
Clave InChI |
OXCPMOYNWNVNCQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C([C-]=C1)[N+](=O)[O-].[Cu+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(Z)-Cyano-NNO-azoxy]-4-nitrobenzene](/img/structure/B14596488.png)

![2-[(2H-1,3-Benzodioxol-5-yl)methanesulfinyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596507.png)

![2-{(E)-[(5-Methylthiophen-2-yl)methylidene]amino}-4-nitrophenol](/img/structure/B14596538.png)
![2-[(Naphthalen-1-yl)methanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14596542.png)


![2-[Decyl(methyl)amino]ethan-1-ol](/img/structure/B14596563.png)




![2-{[4,6-Bis(aziridin-1-yl)-1,3,5-triazin-2-yl]amino}-2-methylpropane-1,3-diol](/img/structure/B14596580.png)
